4-Hydroxy-2-pyrrolidone

Description

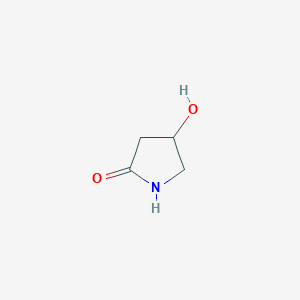

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGISYQVOGVIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312173 | |

| Record name | 4-Hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25747-41-5, 62624-29-7 | |

| Record name | 4-Hydroxy-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25747-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 4-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-pyrrolidone is a heterocyclic organic compound that serves as a valuable chiral building block in the synthesis of various biologically active molecules. Its structure, featuring a five-membered lactam ring with a hydroxyl group, imparts specific chemical properties that make it a crucial intermediate in the pharmaceutical industry. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4-Hydroxy-2-pyrrolidone, with a focus on its various stereoisomers. It also details experimental protocols for its synthesis and characterization, and explores its role in synthetic pathways, particularly in the production of nootropic drugs like Oxiracetam.

Chemical and Physical Properties

4-Hydroxy-2-pyrrolidone exists as a racemate and as individual enantiomers, each with distinct properties and applications. The key physicochemical data for the racemic mixture and its (R) and (S) enantiomers are summarized below.

Table 1: Physicochemical Properties of 4-Hydroxy-2-pyrrolidone and its Enantiomers

| Property | Racemic 4-Hydroxy-2-pyrrolidone | (R)-(+)-4-Hydroxy-2-pyrrolidone | (S)-(-)-4-Hydroxy-2-pyrrolidone |

| Synonyms | (±)-4-Hydroxypyrrolidone, 4-Hydroxy-2-pyrrolidinone | (R)-β-Hydroxy-γ-butyrolactam | (S)-β-Hydroxy-γ-butyrolactam |

| CAS Number | 25747-41-5[1][2] | 22677-21-0[3] | 68108-18-9 |

| Molecular Formula | C₄H₇NO₂[1][2] | C₄H₇NO₂[3] | C₄H₇NO₂ |

| Molecular Weight | 101.11 g/mol [1] | 101.10 g/mol [3] | 101.10 g/mol |

| Appearance | White to light yellow powder or crystal[1] | White to off-white solid | White to off-white solid |

| Melting Point | 119 - 123 °C[1] | 156 - 159 °C (lit.)[3] | 156 - 159 °C (lit.) |

| Boiling Point | 130-150 °C (at 0.05-0.1 Torr)[4] | Not specified | Not specified |

| Solubility | Soluble in water, alcohols, ethers, and ketones. Slightly soluble in DMSO and methanol.[4] | Slightly soluble in water. | Slightly soluble in water. |

| Optical Rotation | [α]²⁵/D = -1.0 to +1.0° (c=1 in H₂O)[1] | [α]²³/D +43° (c=1 in ethanol)[3] | [α]²³/D -43° (c=1 in ethanol) |

| pKa | 13.62 ± 0.20 (Predicted)[4] | Not specified | Not specified |

| Storage | 2 - 8 °C[1] | Room Temperature, keep in a dark place, sealed in dry. | Room Temperature, keep in a dark place, sealed in dry. |

Synthesis and Purification

4-Hydroxy-2-pyrrolidone can be synthesized through various routes, with the cyclization of 4-amino-3-hydroxybutyric acid derivatives being a common and effective method. Another approach involves the reduction of tetramic acid intermediates.

Experimental Protocol: Synthesis from Ethyl (S)-4-azido-3-hydroxybutyrate

This protocol is based on a patented method for producing (S)-4-hydroxy-2-pyrrolidone.

Materials:

-

Ethyl (S)-4-azido-3-hydroxybutyrate

-

Methanol

-

5% Palladium-carbon catalyst

-

28% Methanol solution of sodium methoxide

Procedure:

-

Dissolve Ethyl (S)-4-azido-3-hydroxybutyrate (e.g., 4.8 g, 27.7 mmol) in methanol (e.g., 50 ml).

-

Add 5% palladium-carbon catalyst (e.g., 100 mg).

-

Perform catalytic hydrogenation to reduce the azide group to an amine.

-

After completion of the hydrogenation, filter off the catalyst.

-

To the resulting solution of ethyl (S)-4-amino-3-hydroxybutyrate, add a catalytic amount of a 28% methanol solution of sodium methoxide (e.g., 60 mg, 0.3 mmol as NaOMe).[5]

-

Heat the mixture to reflux for approximately 15 minutes to induce ring-closing.[5]

-

After the cyclization is complete, distill off the methanol under reduced pressure.

-

The resulting crude crystals are then purified by recrystallization from ethanol.[5]

Experimental Protocol: Purification by Recrystallization

This protocol describes the purification of optically active 4-hydroxy-2-pyrrolidone to enhance its optical purity.[5]

Materials:

-

Crude optically active 4-hydroxy-2-pyrrolidone

-

Ethanol

-

Ethyl acetate (optional, for improved yield with potentially lower optical purity)

Procedure:

-

Dissolve the crude (S)-4-hydroxy-2-pyrrolidone (e.g., 1.5 g with 80%ee) in a minimal amount of hot ethanol (e.g., 10 ml).[5]

-

For improved yield, a poor solvent like ethyl acetate (e.g., 20 ml) can be added to the hot solution. Note that this may result in a lower optical purity of the final product.[5]

-

Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal precipitation.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a cold solvent mixture (e.g., ethanol-ethyl acetate) to remove residual impurities.[5]

-

Dry the crystals under vacuum. The optical purity can be significantly improved, for example, from 80%ee to over 99%ee by recrystallization from ethanol alone.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of 4-hydroxy-2-pyrrolidone can be confirmed using ¹H and ¹³C NMR spectroscopy. A patent provides the following ¹H NMR data for (S)-4-hydroxy-2-pyrrolidone in D₂O at 500 MHz:

-

δ 4.62 (1H, m)

-

δ 3.72 (1H, dd, J=5.4, 11.7 Hz)

-

δ 3.33 (1H, dd, J=1.3, 11.7 Hz)

-

δ 2.77 (1H, dd, J=6.4, 17.7 Hz)

-

δ 2.27 (1H, dd, J=1.9, 17.7 Hz) [5]

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 4-hydroxy-2-pyrrolidone. While specific fragmentation data for this compound is not readily available in the searched literature, the molecular ion peak [M]+ would be expected at m/z 101.

Biological Properties and Applications

The primary significance of 4-hydroxy-2-pyrrolidone in the life sciences is its role as a chiral precursor in the synthesis of pharmaceuticals.

Role in Drug Synthesis: (S)-4-Hydroxy-2-pyrrolidone is a key intermediate in the synthesis of (S)-Oxiracetam, a nootropic drug of the racetam family. The synthesis involves the reaction of the pyrrolidone with a suitable reagent to introduce the acetamide side chain.

Currently, there is limited information available on the direct biological effects or signaling pathways of 4-hydroxy-2-pyrrolidone itself. Its biological relevance is primarily understood through the activities of the molecules for which it serves as a building block.

Toxicology and Safety

4-Hydroxy-2-pyrrolidone is classified as an irritant. Safety data sheets for the (R)-enantiomer indicate that it causes skin and serious eye irritation, and may cause respiratory irritation.[6][7]

Handling and Storage:

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[7]

-

Ventilation: Ensure adequate ventilation.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

-

First Aid:

No specific LD50 data for 4-hydroxy-2-pyrrolidone was found in the conducted searches. Toxicological information for the related compound N-(2-hydroxyethyl)-2-pyrrolidone shows an oral LD50 in rats of >6400 mm³/kg bw, an inhalation LC50 in rats of >0.008 mg/L, and a dermal LD50 in rats of >2000 mg/kg bw. While structurally related, these values should be considered with caution as they do not directly represent the toxicity of 4-hydroxy-2-pyrrolidone.

Conclusion

4-Hydroxy-2-pyrrolidone is a fundamentally important chiral intermediate with well-defined physicochemical properties. Its primary value lies in its application in the stereoselective synthesis of pharmaceuticals, most notably nootropic agents. While detailed protocols for its synthesis and purification exist, information regarding its direct biological activity and comprehensive toxicological profile remains limited, presenting an area for future research. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. CN102746207B - Synthesis method of oxiracetam - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. ir.uitm.edu.my [ir.uitm.edu.my]

- 7. chemicalbook.com [chemicalbook.com]

Synthesis of 4-Hydroxy-2-pyrrolidone from Malic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-hydroxy-2-pyrrolidone, a valuable chiral intermediate in the pharmaceutical industry, utilizing malic acid as a readily available starting material. This document details the chemical pathways, experimental protocols, and quantitative data to support research and development in this area.

Introduction

4-Hydroxy-2-pyrrolidone, particularly its chiral enantiomers, serves as a critical building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its structure is incorporated into a range of drugs, highlighting its importance in medicinal chemistry. The use of naturally occurring and cost-effective starting materials like malic acid presents an attractive and sustainable approach for its synthesis. This guide focuses on the chemical transformation of malic acid into 4-hydroxy-2-pyrrolidone through a multi-step synthetic route involving amidation and cyclization.

Synthetic Pathway Overview

The synthesis of (S)-4-hydroxy-2-pyrrolidone from L-malic acid generally proceeds through a two-step process. The initial step involves the amidation of L-malic acid with an amine or ammonia to form an intermediate amide. This is followed by an intramolecular cyclization to yield the desired 4-hydroxy-2-pyrrolidone ring. Protecting the hydroxyl group of malic acid prior to amidation can be a strategic variant of this pathway to control side reactions and improve yield.

References

4-Hydroxy-2-pyrrolidone structure and stereochemistry

An In-Depth Technical Guide to the Structure and Stereochemistry of 4-Hydroxy-2-pyrrolidone

Introduction: The Significance of a Chiral Scaffold

4-Hydroxy-2-pyrrolidone is a heterocyclic organic compound featuring a five-membered γ-lactam ring. While its core structure is seemingly simple, the presence of a stereocenter at the C4 position imbues it with significant chemical and biological importance. This chirality makes it a valuable building block, or chiral synthon, in the stereoselective synthesis of complex pharmaceutical agents and biologically active molecules.[1] The precise three-dimensional arrangement of its atoms, particularly the hydroxyl group, dictates its reactivity and its ability to impart specific stereochemistry to target molecules, a critical factor in modern drug development where the efficacy and safety of a drug are often dependent on a single enantiomer.[2] This guide provides a detailed examination of the structure, stereochemistry, synthesis, and characterization of 4-Hydroxy-2-pyrrolidone for researchers and scientists in drug development.

Core Molecular Structure and Physicochemical Properties

4-Hydroxy-2-pyrrolidone, also known as β-Hydroxy-γ-butyrolactam, is composed of a pyrrolidin-2-one skeleton with a hydroxyl (-OH) substituent at the fourth carbon atom.[3] The fundamental properties of this molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | [4] |

| Molecular Weight | 101.10 g/mol | [4] |

| IUPAC Name | 4-hydroxypyrrolidin-2-one | [5] |

| Melting Point | 156-159 °C (for (R)-enantiomer) | [3] |

| LogP | -1.4 | [4] |

The core structure contains a secondary amide within the five-membered ring (a lactam) and a secondary alcohol. This combination of functional groups allows for extensive hydrogen bonding, contributing to its solid state at room temperature and its solubility in polar solvents.

Caption: General structure of 4-Hydroxy-2-pyrrolidone.

The Critical Role of Stereochemistry

The carbon atom at position 4 is bonded to four different groups (a hydrogen atom, a hydroxyl group, the C3 methylene group, and the C5 methylene group), making it a chiral center. Consequently, 4-Hydroxy-2-pyrrolidone exists as a pair of enantiomers: (4R)-4-hydroxypyrrolidin-2-one and (4S)-4-hydroxypyrrolidin-2-one.

-

(R)-(+)-4-Hydroxy-2-pyrrolidinone: Rotates plane-polarized light to the right (dextrorotatory).[4]

-

(S)-(-)-4-Hydroxy-2-pyrrolidinone: Rotates plane-polarized light to the left (levorotatory).[6]

The stereochemical configuration is paramount, as it is essential for the biological activity of many drug candidates derived from this intermediate.[2] For instance, the (S)-enantiomer is a key precursor in the synthesis of compounds like Oxiracetam, which targets the central nervous system.[2][7]

A mixture containing equal amounts of both enantiomers is known as a racemate or racemic mixture. Studies using differential scanning calorimetry, solid-state FTIR, and powder X-ray diffraction have demonstrated that (±)-4-hydroxy-2-pyrrolidone forms a racemic conglomerate .[8][9] This is a mechanical mixture of separate crystals of the (R) and (S) enantiomers, rather than a racemic compound where both enantiomers are present in the same crystal lattice. This property is particularly important as it allows for the separation of the enantiomers from a racemic mixture via preferential crystallization.[8][9]

Caption: Enantiomers of 4-Hydroxy-2-pyrrolidone.

Conformational Analysis: Ring Pucker

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. It typically exists in two predominant "envelope" pucker modes, where one atom is out of the plane of the other four.[10] The conformation is influenced by substituents on the ring. For proline derivatives, which are structurally analogous, it has been shown that the electronegativity and steric bulk of a substituent at the C4 position dictate the preferred pucker (C4-exo or C4-endo).[10][11] This conformational preference is crucial as it can influence the overall shape of a larger molecule, affecting its interaction with biological targets like enzymes or receptors.

Synthesis and Purification

The synthesis of 4-Hydroxy-2-pyrrolidone, particularly in its enantiomerically pure forms, is a key challenge for medicinal chemists.

Synthetic Pathways

Several synthetic routes have been developed:

-

Ring-Closing Cyclization: A common and efficient method involves the intramolecular cyclization of 4-amino-3-hydroxybutyric acid or its ester derivatives.[12] This reaction can be slow but is significantly accelerated by the addition of a base catalyst, leading to higher yields and selectivity.[12] The starting materials can be sourced from chiral pools or synthesized via asymmetric methods to yield optically active products.

-

Regioselective Reduction: Another approach starts from tetramic acid (pyrrolidine-2,4-dione) intermediates, which are derived from N-protected amino acids.[1][13] The tetramic acids undergo a regioselective reduction, typically using a reducing agent like sodium borohydride (NaBH₄), to yield the desired 4-hydroxy-2-pyrrolidone.[1][13]

Caption: Workflow for synthesis and purification.

Experimental Protocol: Synthesis and Purification

The following protocol is a representative example of the base-catalyzed synthesis and subsequent purification of optically active 4-hydroxy-2-pyrrolidone, adapted from established methodologies.[12]

Objective: To synthesize (S)-4-hydroxy-2-pyrrolidinone via base-catalyzed cyclization of methyl (S)-4-amino-3-hydroxybutyrate.

Materials:

-

Methyl (S)-4-amino-3-hydroxybutyrate

-

Methanol (anhydrous)

-

Sodium methoxide (catalytic amount)

-

Ethanol

-

Ethyl acetate

-

Standard laboratory glassware for reflux and crystallization

Procedure:

-

Reaction Setup: Dissolve methyl (S)-4-amino-3-hydroxybutyrate in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide to the solution. Causality: The base deprotonates the amine or hydroxyl group, facilitating the nucleophilic attack on the ester carbonyl to initiate cyclization. This significantly increases the reaction rate compared to simple thermal cyclization.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Distill off the methanol under reduced pressure to obtain the crude product as a crystalline solid.

-

Purification via Recrystallization: a. Dissolve the crude solid in a minimal amount of hot ethanol. Trustworthiness: Using a minimal volume ensures the solution is saturated, which is essential for maximizing crystal yield upon cooling. b. To the hot solution, add ethyl acetate as an anti-solvent until slight turbidity is observed. Causality: 4-hydroxy-2-pyrrolidinone is less soluble in the ethanol/ethyl acetate mixture than in pure ethanol. The anti-solvent reduces the solubility, inducing crystallization. c. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. d. Collect the precipitated crystals by vacuum filtration. e. Wash the crystals with a cold ethanol-ethyl acetate mixture to remove any soluble impurities. f. Dry the crystals under vacuum to obtain pure (S)-4-hydroxy-2-pyrrolidinone.

Spectroscopic and Analytical Characterization

The structure and purity of 4-Hydroxy-2-pyrrolidone are confirmed using a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to protons on the pyrrolidone ring and the hydroxyl group. Key signals include the methine proton at C4 (adjacent to the -OH group) and the two diastereotopic protons at C3 and C5.[4][14] |

| ¹³C NMR | Characteristic peaks for the carbonyl carbon (C2, ~175-180 ppm), the hydroxyl-bearing carbon (C4, ~60-70 ppm), and the other two ring carbons (C3, C5).[4] |

| FTIR | Broad absorption band for the O-H stretch (~3200-3500 cm⁻¹), N-H stretch (~3100-3300 cm⁻¹), and a strong absorption for the C=O (amide) stretch (~1650-1700 cm⁻¹).[8][9] |

| Mass Spectrometry | Molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight (101.10 g/mol ). |

| X-ray Crystallography | Provides definitive proof of the solid-state structure, including the absolute configuration of a single enantiomer and the packing arrangement in the crystal lattice.[8][15] |

Conclusion

4-Hydroxy-2-pyrrolidone is more than a simple heterocyclic molecule; it is a sophisticated chiral tool for the construction of complex, life-saving pharmaceuticals. Its stereochemistry is the defining feature that governs its utility. A thorough understanding of its three-dimensional structure, conformational preferences, and the methods for its stereoselective synthesis and purification is essential for any researcher or scientist working in the field of medicinal chemistry and drug development. The self-validating protocols for its synthesis and the robust analytical methods for its characterization ensure that this vital building block can be produced and utilized with the high degree of purity and stereochemical integrity required for pharmaceutical applications.

References

- 1. ir.uitm.edu.my [ir.uitm.edu.my]

- 2. nbinno.com [nbinno.com]

- 3. (R)-(+)-4-羟基-2-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (R)-(+)-4-Hydroxy-2-pyrrolidinone | C4H7NO2 | CID 185505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-2-pyrrolidinone | C4H7NO2 | CID 152807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Pyrrolidinone, 4-hydroxy-, (4S)- | C4H7NO2 | CID 155084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-4-Hydroxy-2-pyrrolidinone | 68108-18-9 [chemicalbook.com]

- 8. Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]

- 13. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. mdpi.com [mdpi.com]

Spectroscopic Data of 4-Hydroxy-2-pyrrolidone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral molecule 4-Hydroxy-2-pyrrolidone, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic characterization of such compounds.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for 4-Hydroxy-2-pyrrolidone. These values are compiled from typical spectral data and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for 4-Hydroxy-2-pyrrolidone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.6 | br s | - | NH |

| ~4.3-4.4 | m | - | H-4 |

| ~3.4-3.5 | m | - | H-5a |

| ~3.1-3.2 | m | - | H-5b |

| ~2.5 | dd | J = 17.0, 6.0 | H-3a |

| ~2.1 | dd | J = 17.0, 2.0 | H-3b |

| ~5.0 | d | J = 4.0 | OH |

Solvent: DMSO-d₆. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br = broad.

Table 2: ¹³C NMR Spectroscopic Data for 4-Hydroxy-2-pyrrolidone

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C-2 (C=O) |

| ~67.0 | C-4 (CH-OH) |

| ~55.0 | C-5 (CH₂) |

| ~40.0 | C-3 (CH₂) |

Solvent: DMSO-d₆.

Table 3: IR Spectroscopic Data for 4-Hydroxy-2-pyrrolidone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~3200 | Strong, Broad | N-H stretch |

| ~2920, ~2850 | Medium | C-H stretch |

| ~1680 | Strong | C=O stretch (amide) |

| ~1420 | Medium | C-H bend |

| ~1280 | Medium | C-N stretch |

| ~1060 | Strong | C-O stretch |

Sample Preparation: Attenuated Total Reflectance (ATR).

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 4-Hydroxy-2-pyrrolidone.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Approximately 10-20 mg of 4-Hydroxy-2-pyrrolidone was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution was transferred to a 5 mm NMR tube.

-

The sample was vortexed to ensure homogeneity.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 (dependent on sample concentration).

-

Relaxation Delay: 1.0 seconds.

-

Acquisition Time: ~3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: ~1-2 seconds.

-

Spectral Width: -10 to 200 ppm.

-

Temperature: 298 K.

Data Processing:

-

The acquired Free Induction Decays (FIDs) were Fourier transformed.

-

Phase and baseline corrections were applied.

-

Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-Hydroxy-2-pyrrolidone.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal was recorded.

-

A small amount of solid 4-Hydroxy-2-pyrrolidone was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

The pressure arm was engaged to ensure firm and uniform contact between the sample and the crystal.

-

The sample spectrum was recorded over the range of 4000-400 cm⁻¹.

-

Typically, 32 scans were co-added at a resolution of 4 cm⁻¹.

Data Processing:

-

The background spectrum was automatically subtracted from the sample spectrum.

-

The resulting spectrum was displayed in terms of transmittance or absorbance.

-

Peak positions were identified and assigned to corresponding functional group vibrations.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound such as 4-Hydroxy-2-pyrrolidone.

Caption: Workflow for Spectroscopic Characterization.

The Emergence of a Nootropic Scaffold: An In-depth Technical Guide to 4-Hydroxy-2-pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-pyrrolidone, a chiral lactam, serves as a pivotal building block in the synthesis of a class of cognitive-enhancing drugs known as nootropics. While the specific historical discovery of this compound is not extensively documented, its significance emerged with the pioneering research into pyrrolidone-based nootropics, a field that gained momentum in the latter half of the 20th century. The term "nootropic" was first coined by the Romanian psychologist and chemist Dr. Corneliu E. Giurgea in 1972, following his development of Piracetam in the late 1960s.[1] This marked the beginning of a quest for compounds that could enhance cognitive functions such as memory and learning. 4-Hydroxy-2-pyrrolidone has since become a crucial intermediate, most notably in the synthesis of Oxiracetam, a potent and well-studied nootropic agent. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 4-Hydroxy-2-pyrrolidone and its derivatives.

Historical Context and Discovery

The history of 4-Hydroxy-2-pyrrolidone is intrinsically linked to the development of the racetam class of nootropics. Following the synthesis of Piracetam, which is structurally a derivative of the neurotransmitter GABA, researchers explored modifications of the 2-pyrrolidone core to enhance its cognitive-enhancing properties. This exploration led to the development of a wide array of analogues, including Oxiracetam, which features a hydroxyl group at the 4-position of the pyrrolidone ring.

Synthetic Methodologies

The synthesis of 4-Hydroxy-2-pyrrolidone has been approached from various starting materials, reflecting its importance in medicinal chemistry. Several key methods are outlined below.

Synthesis from γ-Amino-β-hydroxybutyric Acid (GABOB)

A common and direct method for the synthesis of 4-Hydroxy-2-pyrrolidone is the intramolecular cyclization of γ-amino-β-hydroxybutyric acid (GABOB). This reaction is typically achieved through heating, often in the presence of a catalyst to improve reaction rates and yields.

Experimental Protocol: Cyclization of γ-Amino-β-hydroxybutyric Acid Ester

-

Starting Material: γ-Amino-β-hydroxybutyric acid ester.

-

Reaction Condition: The ester is dissolved in a suitable solvent, such as methanol.

-

Catalysis (Optional but Recommended): A base catalyst, such as sodium methoxide, is added to the reaction mixture. The catalyst is typically used in a molar ratio of 0.5 to 5% relative to the starting ester.[2]

-

Temperature: The reaction mixture is heated to reflux.

-

Reaction Time: The reaction typically proceeds for 30 minutes to 6 hours.[2]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield 4-Hydroxy-2-pyrrolidone.

Synthesis from Malic Acid

A stereospecific synthesis of (S)-4-Hydroxy-2-pyrrolidone can be achieved starting from L-malic acid. This multi-step process involves the formation of an intermediate that is then cyclized to the desired product.

Synthesis from Tetramic Acid Intermediates

A shorter, two-step synthesis has been developed that proceeds through a tetramic acid intermediate.[3]

Experimental Protocol: Synthesis from N-Boc-amino acids [3]

-

Step 1: Synthesis of Pyrrolidine-2,4-dione (Tetramic Acid Intermediate)

-

N-Boc-protected amino acids (e.g., N-Boc-alanine or N-Boc-valine) are reacted with Meldrum's acid in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

-

The reaction mixture is stirred at 0°C and then at room temperature overnight.

-

The resulting 5-substituted pyrrolidine-2,4-dione is purified by column chromatography.

-

-

Step 2: Regioselective Reduction to 4-Hydroxy-2-pyrrolidone

-

The pyrrolidine-2,4-dione intermediate is dissolved in methanol.

-

Sodium borohydride (NaBH4) is added to the solution at 0°C.

-

The reaction is stirred for 1 hour at 0°C and then for 24 hours at room temperature.

-

After removal of the solvent, the product is purified by column chromatography to yield the corresponding 4-hydroxy-2-pyrrolidone derivative.

-

Quantitative Data

Quantitative data for 4-Hydroxy-2-pyrrolidone itself primarily relates to its physicochemical properties. The majority of the pharmacological data is available for its derivative, Oxiracetam.

Table 1: Physicochemical Properties of (R)-(+)-4-Hydroxy-2-pyrrolidone

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂ | [4] |

| Molecular Weight | 101.10 g/mol | [4] |

| Melting Point | 156-159 °C | [4] |

| Optical Activity | [α]23/D +43° (c = 1 in ethanol) | [4] |

Table 2: Pharmacokinetic and Pharmacological Data for Oxiracetam

| Parameter | Value | Species | Reference |

| Bioavailability | 56-82% | Human | [5] |

| Half-life | ~8 hours | Healthy Human | [5] |

| Peak Serum Levels | 19-31 µg/ml (after 800-2000 mg oral dose) | Human | [5] |

| Receptor Interaction | Positive allosteric modulator of AMPA receptors | Rat | [6] |

| Kynurenic Acid Antagonism | Reverses antagonism at NMDA receptors (1 µM) | Rat | [7] |

| P-gp Interaction | No significant interaction | In vitro | [8] |

Biological Activity and Signaling Pathways

The biological activity of 4-Hydroxy-2-pyrrolidone is primarily realized through its derivatives, with Oxiracetam being the most extensively studied. The mechanism of action of Oxiracetam is multifaceted, involving the modulation of key neurotransmitter systems and intracellular signaling pathways.[9]

Modulation of Cholinergic and Glutamatergic Systems

Oxiracetam has been shown to enhance the release of acetylcholine and glutamate, two neurotransmitters crucial for learning and memory.[9] It acts as a positive allosteric modulator of AMPA receptors, which are a type of glutamate receptor. This modulation enhances synaptic plasticity, the cellular basis of learning and memory.[6]

References

- 1. apexbt.com [apexbt.com]

- 2. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]

- 3. ir.uitm.edu.my [ir.uitm.edu.my]

- 4. (R)-(+)-4-羟基-2-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Oxiracetam - Wikipedia [en.wikipedia.org]

- 6. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Putative cognition enhancers reverse kynurenic acid antagonism at hippocampal NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. What is the mechanism of Oxiracetam? [synapse.patsnap.com]

An In-depth Technical Guide to the Chemical Stability of 4-Hydroxy-2-pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy-2-pyrrolidone is a key intermediate in the synthesis of various pharmaceutical agents. Understanding its chemical stability is paramount for ensuring the quality, safety, and efficacy of final drug products. This technical guide provides a comprehensive overview of the potential degradation pathways of 4-Hydroxy-2-pyrrolidone and outlines a systematic approach to its stability assessment through forced degradation studies. In the absence of extensive published stability data for this specific molecule, this guide draws upon established principles of organic chemistry, regulatory guidelines, and data from analogous structures to present a robust framework for its stability evaluation. The methodologies and potential degradation products detailed herein are intended to serve as a foundational resource for researchers and formulation scientists.

Introduction

4-Hydroxy-2-pyrrolidone, a chiral cyclic lactam, is a valuable building block in medicinal chemistry. Its structure, featuring a secondary alcohol and a lactam ring, presents several potential sites for chemical degradation. Factors such as pH, temperature, light, and oxidative stress can initiate reactions leading to the formation of impurities, which may impact the safety and potency of the active pharmaceutical ingredient (API). Therefore, a thorough understanding of its stability profile is a critical component of drug development, as mandated by regulatory bodies worldwide.[1][2][3][4]

Forced degradation studies are an essential tool for identifying likely degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[5] The International Council on Harmonisation (ICH) guidelines, particularly Q1A(R2), provide a framework for conducting these studies.[1][3][6] This guide will detail a comprehensive forced degradation strategy for 4-Hydroxy-2-pyrrolidone, covering hydrolytic, oxidative, photolytic, and thermal stress conditions.

Predicted Degradation Pathways

Based on the functional groups present in 4-Hydroxy-2-pyrrolidone (a lactam and a secondary alcohol), several degradation pathways can be anticipated.

Hydrolytic Degradation

The lactam ring in 4-Hydroxy-2-pyrrolidone is susceptible to hydrolysis under both acidic and basic conditions. This would result in the opening of the ring to form 4-amino-3-hydroxybutanoic acid.

Oxidative Degradation

The secondary alcohol is a prime target for oxidation. Mild oxidation would yield a ketone, 4-oxo-2-pyrrolidone. More aggressive oxidation could potentially lead to further degradation of the ring structure.

Photolytic and Thermal Degradation

While specific pathways are harder to predict without experimental data, exposure to light and heat can provide the energy for various reactions, including dehydration of the secondary alcohol to form a double bond within the ring, or more complex fragmentation and polymerization reactions. The photodegradation of β-lactam antibiotics has been observed to occur under simulated environmental conditions.[7][8]

The following diagram illustrates the principal predicted degradation pathways for 4-Hydroxy-2-pyrrolidone.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to be a starting point for the forced degradation of 4-Hydroxy-2-pyrrolidone, aiming for a target degradation of 5-20%.[5] These conditions should be adjusted based on preliminary experimental results.

General Sample Preparation

A stock solution of 4-Hydroxy-2-pyrrolidone (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution will be used for all stress studies. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples.

Hydrolytic Stress

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

-

Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Maintain the mixture at room temperature for 8 hours.

-

Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Heat the mixture at 60°C for 48 hours.

-

Withdraw samples at appropriate time points.

-

Cool to room temperature before analysis.

-

Oxidative Stress

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

Quench any remaining hydrogen peroxide if necessary (e.g., with a small amount of sodium bisulfite solution) before analysis.

Thermal Stress

-

Solid State:

-

Place a thin layer of solid 4-Hydroxy-2-pyrrolidone in a petri dish.

-

Expose to a dry heat of 80°C for 7 days in a calibrated oven.

-

Sample the solid at various time points for analysis.

-

-

Solution State:

-

Heat the stock solution at 80°C for 7 days.

-

Withdraw samples at various time points for analysis.

-

Photolytic Stress

-

Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Sample both the exposed and dark control solutions at appropriate intervals for analysis.

The general workflow for conducting these forced degradation studies is depicted in the diagram below.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying 4-Hydroxy-2-pyrrolidone from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice.

Illustrative HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Mass spectrometry (MS) compatible mobile phases are recommended to facilitate the identification of unknown degradation products.

Data Presentation and Interpretation

The results of the forced degradation studies should be systematically tabulated to allow for easy comparison and interpretation.

Illustrative Summary of Forced Degradation Results

| Stress Condition | Duration | Temperature | % Degradation of 4-Hydroxy-2-pyrrolidone | Major Degradation Products (Retention Time) |

| 0.1 M HCl | 24 h | 60°C | [Data] | [Data] |

| 0.1 M NaOH | 8 h | RT | [Data] | [Data] |

| Water | 48 h | 60°C | [Data] | [Data] |

| 3% H₂O₂ | 24 h | RT | [Data] | [Data] |

| Dry Heat (Solid) | 7 days | 80°C | [Data] | [Data] |

| Light (ICH Q1B) | - | - | [Data] | [Data] |

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Mass Balance

An important aspect of interpreting forced degradation data is the mass balance, which is the sum of the assay of the parent compound and the levels of all degradation products. A mass balance close to 100% indicates that all major degradation products have been detected.

Conclusion

While specific, publicly available stability data for 4-Hydroxy-2-pyrrolidone is scarce, a comprehensive understanding of its chemical stability can be achieved through a systematic forced degradation study. By applying the principles of hydrolytic, oxidative, photolytic, and thermal stress, and utilizing a validated stability-indicating analytical method, researchers can effectively identify potential degradation pathways and products. This knowledge is fundamental to the development of stable formulations and ensuring the overall quality and safety of pharmaceutical products derived from this important intermediate. The protocols and frameworks provided in this guide offer a robust starting point for these critical investigations.

References

- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. youtube.com [youtube.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Synthesis of 4-Hydroxy-2-pyrrolidone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Hydroxy-2-pyrrolidone and its (R)-enantiomer are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their stereochemistry is often crucial for the desired therapeutic effects, making their enantioselective synthesis a topic of significant interest in medicinal chemistry and drug development. Notably, (S)-4-Hydroxy-2-pyrrolidone serves as a key intermediate in the preparation of nootropic drugs like Oxiracetam, highlighting its importance in targeting the central nervous system.[1] This document provides detailed application notes on the enantioselective synthesis of 4-hydroxy-2-pyrrolidone, focusing on practical experimental protocols and a comparative analysis of different synthetic strategies.

The asymmetric synthesis of this valuable synthon can be approached through various methodologies, including chiral pool synthesis, catalytic asymmetric reactions, and biocatalysis. The choice of method often depends on factors such as the desired enantiopurity, scalability, and economic viability. This guide will delve into a robust and efficient method involving the base-catalyzed cyclization of an optically active precursor, followed by purification to achieve high enantiomeric excess.

Comparative Data of Synthetic Methods

The enantioselective synthesis of 4-hydroxy-2-pyrrolidone can be achieved with varying degrees of success in terms of yield and enantioselectivity. Below is a summary of quantitative data for a common and effective method.

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Base-Catalyzed Cyclization & Recrystallization | Methyl (S)-4-amino-3-hydroxybutyrate | Sodium Methoxide (catalytic) | >62.5 | Initial: ~80, Final: >99 | [2] |

| Biocatalytic Approaches (Typical) | Varies (e.g., keto-acids, racemic alcohols) | Enzymes (e.g., aldolases, ADHs) | 70-99 | >99 | [3][4] |

| Metal-Catalyzed Approaches (Typical) | Varies (e.g., iminocrotonates) | Chiral Rhodium complexes | Good | High | [5] |

Experimental Protocols

This section provides a detailed protocol for the synthesis and purification of (S)-4-Hydroxy-2-pyrrolidone based on the base-catalyzed cyclization of methyl (S)-4-amino-3-hydroxybutyrate. This method is advantageous due to its high efficiency and the ability to achieve excellent enantiopurity through recrystallization.[2]

Protocol: Synthesis of (S)-4-Hydroxy-2-pyrrolidone

Materials:

-

Methyl (S)-4-amino-3-hydroxybutyrate

-

Methanol (anhydrous)

-

Sodium methoxide (28% solution in methanol)

-

Ethanol

-

Activated carbon

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methyl (S)-4-amino-3-hydroxybutyrate in anhydrous methanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of sodium methoxide solution (approximately 0.5-5 mol% relative to the starting ester).[2]

-

Cyclization Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC). The ring-closing reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding a slight excess of a suitable acid (e.g., acetic acid).

-

Solvent Removal: Remove the methanol under reduced pressure to obtain the crude (S)-4-hydroxy-2-pyrrolidone as a solid.

-

Initial Purification: The crude product can be used directly for recrystallization or be further purified by treating an alcoholic solution with activated carbon to remove colored impurities.

Protocol: Enantiomeric Enrichment by Recrystallization

Optically active 4-hydroxy-2-pyrrolidone can be significantly enriched to >99% e.e. through recrystallization, a process that is particularly effective for this compound.[2]

Materials:

-

Crude (S)-4-hydroxy-2-pyrrolidone (e.g., ~80% e.e.)

-

Ethanol

Procedure:

-

Dissolution: In a flask, dissolve the crude (S)-4-hydroxy-2-pyrrolidone in a minimal amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Drying: Dry the crystals under vacuum to obtain highly pure (S)-4-hydroxy-2-pyrrolidone.

-

Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or other suitable analytical methods. If necessary, the recrystallization process can be repeated to further enhance the optical purity.[2]

Visualizing the Synthesis and Key Factors

To better understand the synthesis workflow and the parameters influencing the outcome, the following diagrams are provided.

Caption: General workflow for the enantioselective synthesis of 4-Hydroxy-2-pyrrolidone.

Caption: Key factors influencing the enantioselectivity and yield of the synthesis.

Conclusion

The enantioselective synthesis of 4-hydroxy-2-pyrrolidone is a critical process for the pharmaceutical industry. The presented protocol, based on a base-catalyzed cyclization followed by recrystallization, offers a reliable and scalable method to obtain this chiral intermediate with high optical purity. For researchers and drug development professionals, understanding the various synthetic strategies and the factors that control stereoselectivity is paramount for the efficient development of new and effective therapeutics. Further exploration into biocatalytic and other modern catalytic methods may offer even more sustainable and efficient routes to this important molecule in the future.

References

- 1. nbinno.com [nbinno.com]

- 2. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Rhodium-Catalyzed Isomerization of 4-Iminocrotonates: Asymmetric Synthesis of a Unique Chiral Synthon - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Oxiracetam Utilizing 4-Hydroxy-2-pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of Oxiracetam, a nootropic agent, with a focus on methods involving 4-Hydroxy-2-pyrrolidone or its precursors. The information is intended to guide researchers in the development and optimization of synthetic routes to this compound.

Introduction

Oxiracetam, chemically known as (RS)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide, is a member of the racetam family of nootropic drugs.[1] Its synthesis has been approached through various routes, often involving the formation of the core 4-hydroxy-2-pyrrolidone ring structure. This document outlines a common synthetic strategy, highlighting the key steps, reaction conditions, and expected outcomes.

Synthetic Strategy Overview

A prevalent method for synthesizing Oxiracetam involves the N-alkylation of a protected 4-hydroxy-2-pyrrolidone derivative followed by amidation and deprotection. This strategy is favored for its potential to yield high purity and good overall yields by mitigating side reactions associated with the unprotected hydroxyl group.[2][3]

The general synthetic workflow can be visualized as follows:

References

The Versatility of 4-Hydroxy-2-pyrrolidone: A Chiral Linchpin in Complex Molecule Synthesis

Introduction: Unlocking Stereochemical Complexity with a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the quest for efficient and stereocontrolled routes to complex molecular architectures is paramount. Among the arsenal of chiral building blocks available to the discerning chemist, 4-hydroxy-2-pyrrolidone stands out as a remarkably versatile and powerful synthon. Its rigid five-membered lactam framework, adorned with a stereodefined hydroxyl group, provides a valuable starting point for the synthesis of a diverse array of biologically active molecules, ranging from antiviral agents to potent neurochemicals. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 4-hydroxy-2-pyrrolidone in total synthesis, complete with detailed protocols for its key transformations.

The inherent chirality of both the (R)- and (S)-enantiomers of 4-hydroxy-2-pyrrolidone is fundamental to its utility. This pre-defined stereochemistry allows for the direct introduction of a chiral center, which can then be used to direct the stereochemical outcome of subsequent reactions, thereby minimizing the need for challenging enantioselective steps later in a synthetic sequence. Furthermore, the hydroxyl and lactam functionalities offer orthogonal handles for a wide range of chemical manipulations, including protection, activation, and stereospecific functionalization.

Core Applications in Total Synthesis

The strategic importance of 4-hydroxy-2-pyrrolidone is best illustrated through its successful application in the total synthesis of several key therapeutic agents and natural products.

Neuraminidase Inhibitors: A Scaffold for Antiviral Drug Design

The pyrrolidine core is a key structural motif in a number of potent influenza neuraminidase inhibitors.[1][2] The synthesis of various pyrrolidine-based neuraminidase inhibitors has been accomplished starting from commercially available 4-hydroxy-L-proline, a related chiral building block.[3][4][5] The 4-hydroxyl group of these precursors serves as a crucial handle for introducing the varied side chains necessary for potent enzymatic inhibition.

Kainoid Analogues: Probing Neuroexcitatory Pathways

Kainoids are a class of potent neuroexcitatory amino acids that have been instrumental in neuroscience research. The synthesis of novel 4-arylsulfanyl-substituted kainoid analogues has been achieved from trans-4-hydroxy-L-proline, demonstrating the utility of the 4-hydroxy-pyrrolidine scaffold in accessing these complex natural product analogues.[6] The hydroxyl group can be converted to a good leaving group, such as a mesylate, to allow for the introduction of various nucleophiles at the C4 position.[6]

Key Synthetic Transformations and Protocols

The true power of 4-hydroxy-2-pyrrolidone as a chiral building block lies in the ability to selectively and stereocontrollably manipulate its functional groups. The following section provides detailed, field-proven protocols for the most critical transformations.

Protection of the Hydroxyl Group: Silylation

Protecting the C4-hydroxyl group is often the first step in a synthetic sequence to prevent its unwanted reaction in subsequent steps. The tert-butyldimethylsilyl (TBDMS) group is a robust and popular choice due to its stability under a wide range of reaction conditions and its relatively straightforward removal.

Protocol: Synthesis of (4R)-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one

-

Materials:

-

(4R)-4-hydroxy-2-pyrrolidinone

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of (4R)-4-hydroxy-2-pyrrolidinone (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.5 M) at 0 °C under an argon atmosphere, add TBDMSCl (1.2 eq) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x V).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired TBDMS-protected product.

-

| Reactant | MW | Equivalents | Mass/Volume |

| (4R)-4-hydroxy-2-pyrrolidinone | 101.11 | 1.0 | User Defined |

| TBDMSCl | 150.72 | 1.2 | Calculated |

| Imidazole | 68.08 | 2.5 | Calculated |

| Anhydrous DMF | - | - | To make 0.5 M solution |

Protection of the Lactam Nitrogen: N-Boc Protection

The lactam nitrogen can be protected to prevent its participation in reactions or to modify the electronic properties of the ring. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.

Protocol: Synthesis of (4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidin-2-one

-

Materials:

-

(4R)-4-hydroxy-2-pyrrolidinone

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous acetonitrile

-

Ethyl acetate

-

1 M HCl (aq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of (4R)-4-hydroxy-2-pyrrolidinone (1.0 eq) in anhydrous acetonitrile (0.2 M) at room temperature, add Boc₂O (1.1 eq) and DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl (aq), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can often be used without further purification or can be purified by crystallization or flash column chromatography.[7]

-

| Reactant | MW | Equivalents | Mass/Volume |

| (4R)-4-hydroxy-2-pyrrolidinone | 101.11 | 1.0 | User Defined |

| Boc₂O | 218.25 | 1.1 | Calculated |

| DMAP | 122.17 | 0.1 | Calculated |

| Anhydrous Acetonitrile | - | - | To make 0.2 M solution |

Stereochemical Inversion of the Hydroxyl Group: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the stereoinversion of secondary alcohols.[8] This transformation is particularly valuable in the context of 4-hydroxy-2-pyrrolidone, as it allows access to the diastereomeric alcohol, opening up synthetic routes to a wider range of targets. The use of p-nitrobenzoic acid as the nucleophile often leads to higher yields for sterically hindered alcohols.[9]

Protocol: Stereoinversion of (4R)-4-hydroxy-2-pyrrolidinone via Mitsunobu Reaction

-

Materials:

-

(4R)-1-Boc-4-hydroxy-2-pyrrolidinone (or other N-protected derivative)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

p-Nitrobenzoic acid

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Methanol

-

Potassium carbonate

-

-

Procedure:

-

To a solution of (4R)-1-Boc-4-hydroxy-2-pyrrolidinone (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add DIAD or DEAD (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC for the consumption of the starting material and formation of the p-nitrobenzoate ester.

-

Upon completion, concentrate the reaction mixture and purify the crude ester by flash column chromatography.

-

To a solution of the purified ester in methanol (0.2 M), add potassium carbonate (3.0 eq) and stir at room temperature for 2-4 hours to effect hydrolysis.

-

Monitor the hydrolysis by TLC.

-

Upon completion, neutralize the reaction with 1 M HCl (aq) and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting (4S)-1-Boc-4-hydroxy-2-pyrrolidinone by flash column chromatography.

-

| Reactant (Inversion) | MW | Equivalents | Mass/Volume |

| (4R)-1-Boc-4-hydroxy-2-pyrrolidinone | 201.22 | 1.0 | User Defined |

| PPh₃ | 262.29 | 1.5 | Calculated |

| DIAD | 202.21 | 1.5 | Calculated |

| p-Nitrobenzoic acid | 167.12 | 1.5 | Calculated |

| Anhydrous THF | - | - | To make 0.1 M solution |

| Reactant (Hydrolysis) | MW | Equivalents | Mass/Volume |

| p-Nitrobenzoate ester | - | 1.0 | User Defined |

| K₂CO₃ | 138.21 | 3.0 | Calculated |

| Methanol | - | - | To make 0.2 M solution |

Oxidation of the Hydroxyl Group: Accessing the 4-Oxo Derivative

Oxidation of the C4-hydroxyl group to the corresponding ketone provides a valuable intermediate, N-Boc-4-oxopyrrolidin-2-one, which can be further functionalized through reactions at the carbonyl group or at the adjacent α-carbons. The Dess-Martin periodinane (DMP) is a mild and efficient reagent for this transformation.[10][11]

Protocol: Oxidation of N-Boc-4-hydroxy-2-pyrrolidinone with Dess-Martin Periodinane

-

Materials:

-

(4R)-1-Boc-4-hydroxy-2-pyrrolidinone

-

Dess-Martin Periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of (4R)-1-Boc-4-hydroxy-2-pyrrolidinone (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[12]

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.[12]

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[12] Stir vigorously until the solid byproducts dissolve.[12]

-

Separate the layers and extract the aqueous layer with DCM.[12]

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-4-oxopyrrolidin-2-one, which can be purified by flash column chromatography.

-

| Reactant | MW | Equivalents | Mass/Volume |

| (4R)-1-Boc-4-hydroxy-2-pyrrolidinone | 201.22 | 1.0 | User Defined |

| Dess-Martin Periodinane | 424.14 | 1.2 | Calculated |

| Anhydrous DCM | - | - | To make 0.2 M solution |

Visualizing the Synthetic Pathways

To better illustrate the strategic transformations of 4-hydroxy-2-pyrrolidone, the following diagrams outline the key reaction workflows.

Caption: Protection of hydroxyl and lactam functionalities.

Caption: Key functional group interconversions.

Conclusion: A Foundation for Innovation

4-Hydroxy-2-pyrrolidone has firmly established itself as a cornerstone chiral building block in modern organic synthesis. Its ready availability in both enantiomeric forms, coupled with the orthogonal reactivity of its functional groups, provides a reliable and efficient platform for the construction of complex, stereochemically rich molecules. The protocols detailed herein offer a practical guide for researchers to harness the full synthetic potential of this versatile synthon. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of 4-hydroxy-2-pyrrolidone is poised to play an increasingly significant role in the future of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of potent pyrrolidine influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. The synthesis of 4-arylsulfanyl-substituted kainoid analogues from trans-4-hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

Application of 4-Hydroxy-2-pyrrolidone in CNS Drug Discovery: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-pyrrolidone and its derivatives, particularly 4-hydroxy-2-pyridones, have emerged as a promising scaffold in the discovery of novel therapeutics for central nervous system (CNS) disorders. These compounds have demonstrated significant potential in addressing a range of neurological conditions, including neurodegenerative diseases, by modulating key signaling pathways involved in neuronal survival and plasticity. This document provides detailed application notes and experimental protocols for researchers engaged in the exploration and development of 4-hydroxy-2-pyrrolidone-based CNS drug candidates.

The core biological activity of many neuroactive 4-hydroxy-2-pyridone derivatives lies in their ability to inhibit the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a critical regulator of stress-induced signaling pathways in neurons. By selectively targeting MAP4K4, these compounds can mitigate neuronal apoptosis and promote neurite outgrowth, offering potential therapeutic avenues for conditions such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).

Data Presentation

Table 1: In Vitro Bioactivity of 4-Hydroxy-2-pyridone Derivatives

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |

| PF-06260933 | MAP4K4 | Kinase Assay | 140 | Recombinant Enzyme | [1] |

| MINK1 | Kinase Assay | 8 | Recombinant Enzyme | [1] | |

| TNIK | Kinase Assay | 15 | Recombinant Enzyme | [1] | |

| GNE-495 | MAP4K4 | Kinase Assay | - | Pancreatic Cancer Models | [2] |

| FR255595 | PARP-1 | Enzyme Assay | 11 | Recombinant Enzyme | [3] |

Note: Data for specific 4-hydroxy-2-pyridone derivatives beyond the tool compound PF-06260933 is limited in publicly available literature. Researchers are encouraged to generate such data for their proprietary compounds using the protocols provided below.

Table 2: Neuroprotective Effects of 4-Hydroxy-2-pyridone Derivatives against MPP+ Toxicity

| Compound | Concentration | Cell Line | % Increase in Cell Viability (vs. MPP+ alone) | Reference |

| Arctigenin | Pre-treatment | SH-SY5Y | Significant attenuation of cell survival decrease | [4] |

| (+/-)-Catechin | Pre-treatment | - | Protection of dopaminergic neurons | [5] |

Experimental Protocols

Protocol 1: In Vitro MAP4K4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from established LanthaScreen™ assays and is suitable for determining the IC50 values of test compounds against MAP4K4.[2][6]

Objective: To quantify the inhibitory activity of 4-hydroxy-2-pyrrolidone derivatives against MAP4K4 kinase.

Materials:

-

MAP4K4 (HGK) enzyme (recombinant)

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer 236

-

5X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (serial dilutions in DMSO)

-

Staurosporine (positive control)

-

384-well plates

-

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

-

Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled H2O.

-

Compound Preparation:

-

Prepare a 10-point serial dilution of the test compounds in 100% DMSO, starting at a high concentration (e.g., 1 mM).

-

Dilute this series 33.3-fold in 1X Kinase Buffer A.

-

-

Kinase/Antibody Solution: Prepare a solution containing the MAP4K4 enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A at 3X the final desired concentration (e.g., 15 nM kinase and 6 nM antibody).

-

Tracer Solution: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A at 3X the final desired concentration (e.g., 30 nM).

-

Assay Assembly (per well):

-

Add 5 µL of the diluted test compound.

-

Add 5 µL of the kinase/antibody solution.

-

Add 5 µL of the tracer solution.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader (Emission: 665 nm and 615 nm, Excitation: 340 nm).

-

Data Analysis:

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

Plot the Emission Ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Neurite Outgrowth Assay in a Neuronal Cell Line

This protocol provides a general framework for assessing the effect of 4-hydroxy-2-pyrrolidone derivatives on neurite outgrowth in a neuronal cell line such as PC-12 or SH-SY5Y.[7]

Objective: To quantify the effect of test compounds on the promotion of neurite extension.

Materials:

-

Neuronal cell line (e.g., PC-12 or SH-SY5Y)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Differentiation medium (e.g., low-serum medium containing Nerve Growth Factor (NGF) for PC-12 cells)

-

Test compounds (serial dilutions in culture medium)

-

96-well cell culture plates (poly-D-lysine or collagen-coated)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope

-

Image analysis software

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate at a density that allows for individual cell morphology analysis (e.g., 5,000-10,000 cells/well).

-

Compound Treatment:

-

Allow cells to adhere for 24 hours.

-

Replace the medium with differentiation medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., NGF).

-

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes.

-

Wash three times with PBS.

-

Permeabilize the cells for 10 minutes.

-

Wash three times with PBS.

-

Block for 1 hour at room temperature.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5-10 minutes.

-

-

Imaging: Acquire images using a high-content imaging system or fluorescence microscope.

-

Data Analysis: Use image analysis software to quantify neurite length, number of neurites per cell, and branching complexity. Generate dose-response curves.[8][9]

Protocol 3: Neuroprotection Assay against MPP+ Induced Toxicity in SH-SY5Y Cells

This protocol is designed to evaluate the protective effects of 4-hydroxy-2-pyrrolidone derivatives against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a widely used in vitro model for Parkinson's disease.[10][11][12][13]